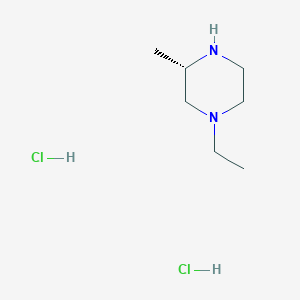

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-ethyl-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXZFBVEYXZIP-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN[C@H](C1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including an ethyl and a methyl group attached to the piperazine ring, which contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H17ClN2

- Molecular Weight : Approximately 164.68 g/mol

- CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, enhancing its solubility and stability, making it suitable for various pharmaceutical applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Notably, piperazine derivatives are known for their:

- Antiviral Activities : Some derivatives have shown potential in inhibiting viral replication.

- CNS Activity : The compound may interact with central nervous system pathways, suggesting possible applications in neuropharmacology.

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may interact with neurotransmitter systems and other molecular targets involved in various biological processes. The compound's structural features allow it to bind selectively to certain receptors, influencing signaling pathways critical for therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperazine | Basic structure; lacks substituents | Widely used in pharmaceuticals |

| 1-Methylpiperazine | Contains a methyl group at position 1 | Simpler derivative; less potent than ethyl variant |

| 4-Ethylpiperidine | Ethyl group at position 4 | Exhibits different pharmacological profiles |

| 2-(4-Methylpiperazin-1-yl)ethanol | Contains an additional hydroxyl group | Potentially more soluble; used in drug formulations |

This compound is distinguished by its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Here are key findings from recent research:

- Antiviral Activity : A study demonstrated that derivatives of (S)-1-Ethyl-3-methyl-piperazine exhibited inhibitory effects on viral replication, suggesting therapeutic potential against viral infections.

- CNS Interaction Studies : Research utilizing binding assays indicated that this compound may have affinities for various neurotransmitter receptors, indicating potential use in treating CNS disorders .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related piperazine derivatives showed promising absorption and distribution characteristics, which could enhance the therapeutic efficacy of this compound in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H17ClN2

- Molecular Weight : 164.68 g/mol

- CAS Number : 1630082-91-5

The compound exists as a dihydrochloride salt, enhancing its solubility and stability, which are crucial for its applications in different scientific fields .

Medicinal Chemistry

This compound serves as a building block in the synthesis of various biologically active compounds. Its piperazine ring structure is prevalent in many pharmaceuticals, particularly those targeting the central nervous system and infectious diseases. For instance, studies have indicated that piperazine derivatives exhibit significant antiprotozoan and antibacterial activities .

Case Study: Antiparasitic Activity

Research has shown that piperazine derivatives, including those similar to this compound, demonstrate efficacy against parasites such as Plasmodium berghei, which causes malaria. In vitro studies have highlighted the potential of these compounds in treating liver stages of the parasite, showcasing their therapeutic promise .

Asymmetric Synthesis

Due to its chiral nature, this compound can be utilized in asymmetric synthesis reactions. This characteristic is vital for producing enantiomerically pure compounds that are essential in drug development. The compound can act as a catalyst or chiral auxiliary in various synthetic methodologies, facilitating the creation of complex molecules with high stereoselectivity .

Analytical Chemistry

The compound is also employed as a reference standard in analytical chemistry. Its well-defined structure allows researchers to compare and identify similar compounds effectively. Techniques such as high-performance liquid chromatography (HPLC) often utilize this compound for calibration purposes, ensuring accurate quantification of related substances.

Research into the biological activities of this compound has revealed its potential interactions with various biological targets. Binding affinity studies are commonly conducted using techniques such as radiolabeled ligand binding assays and surface plasmon resonance to elucidate its pharmacological profile.

Comparison with Similar Compounds

Structural Comparison

Piperazine dihydrochlorides vary in substituents and stereochemistry, which dictate their pharmacological profiles:

| Compound Name | Substituents/Modifications | CAS Number | Key Structural Features |

|---|---|---|---|

| (S)-1-Ethyl-3-methyl-piperazine diHCl | Ethyl (C1), methyl (C3), S-configuration | 1630082-91-5 | Chiral center, small alkyl groups |

| (R)-1,3-Dimethylpiperazine diHCl | Two methyl groups, R-configuration | 1046788-71-9 | No ethyl group, planar symmetry |

| Trimetazidine diHCl | 2,3,4-Trimethoxybenzyl group | N/A | Aromatic substitution, bulky moiety |

| 3-Methyl-1-(4-methylphenyl)piperazine diHCl | Phenyl ring, methyl group | 180622-24-6 | Aromaticity increases lipophilicity |

| Vanoxerine diHCl | Tetrahydroisoquinoline core | 209984-68-9 | Extended aromatic system |

Key Insights :

- Substituent Effects : Bulky groups (e.g., trimethoxybenzyl in Trimetazidine) enhance receptor specificity but reduce solubility. Smaller alkyl groups (ethyl/methyl) in the (S)-compound balance solubility and target engagement .

- Stereochemistry : The S-enantiomer of 1-ethyl-3-methyl-piperazine diHCl may exhibit distinct pharmacokinetics compared to its R-counterpart, as seen in other chiral piperazines .

Physicochemical Properties

| Property | (S)-1-Ethyl-3-methyl-piperazine diHCl | Vanoxerine diHCl | Trimetazidine diHCl |

|---|---|---|---|

| Solubility (Water) | High (due to diHCl salt) | Moderate | Low (bulky aryl group) |

| logP | ~1.2 (predicted) | 2.8 | 3.5 |

| Stability | Stable at RT | Sensitive to hydrolysis | Moderate stability |

Key Insights :

Key Insights :

- While direct IC50 data for the (S)-compound is unavailable, structurally similar dihydrochlorides like Vanoxerine show potent anticancer activity (IC50 ~3–4 µM) .

Preparation Methods

Alkylation-Based Synthesis of (S)-1-Ethyl-3-methyl-piperazine

The primary synthetic route to (S)-1-Ethyl-3-methyl-piperazine dihydrochloride involves selective alkylation of the piperazine ring at the nitrogen atoms with ethyl and methyl groups, followed by conversion to the dihydrochloride salt.

- Starting Material : The synthesis typically starts from (S)-3-methylpiperazine, which provides the chiral center at the 3-position.

- Alkylation Reactions : The nitrogen atoms of the piperazine ring are alkylated using ethyl halides (e.g., ethyl chloride or ethyl bromide) and methyl halides (e.g., methyl iodide or methyl chloride) under controlled conditions to avoid over-alkylation or formation of undesired isomers.

- Reaction Conditions : Alkylation is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base like sodium hydride or potassium carbonate to deprotonate the nitrogen and facilitate nucleophilic substitution.

- Temperature Control : Maintaining temperatures between 10°C and 25°C during methylation steps is crucial to control reaction rates and selectivity.

- Purification : The crude product is purified by extraction with organic solvents such as toluene or ethyl acetate, followed by distillation or crystallization to isolate the pure alkylated piperazine.

This alkylation strategy ensures selective mono- and di-substitution on the piperazine ring while preserving the stereochemistry at the 3-position.

Formation of the Dihydrochloride Salt

After obtaining the free base (S)-1-ethyl-3-methyl-piperazine, the compound is converted into its dihydrochloride salt to improve stability, solubility, and ease of handling.

- Salt Formation : The free base is treated with anhydrous or aqueous hydrochloric acid in stoichiometric amounts to form the dihydrochloride salt.

- Reaction Medium : Typically, the reaction is carried out in an organic solvent or water, depending on solubility.

- Isolation : The dihydrochloride salt precipitates out or is crystallized from the reaction mixture, yielding a stable solid form suitable for pharmaceutical applications.

- Characterization : The salt is characterized by melting point, NMR, and mass spectrometry to confirm the formation and purity.

One-Pot Synthetic Procedures Using Protonated Piperazine

Recent advances have introduced simplified one-pot synthetic methods for monosubstituted piperazines, which can be adapted for chiral derivatives like (S)-1-ethyl-3-methyl-piperazine.

- Protonation Strategy : Piperazine is protonated in situ to form piperazine-1-ium cation (monohydrochloride or monoacetate), which protects one nitrogen atom and suppresses disubstitution.

- Catalysis : Metal ions supported on commercial polymeric resins act as heterogeneous catalysts to accelerate the reaction and improve yields.

- Reaction Conditions : The reaction proceeds at room or elevated temperatures in common solvents with easy catalyst separation and reuse.

- Microwave Acceleration : Microwave-assisted flow reactors have been employed to further reduce reaction times and enhance efficiency.

- Yields and Purity : This method affords high yields and purity, with facile isolation of the desired monosubstituted piperazine derivative.

This approach aligns with green chemistry principles by reducing steps, waste, and energy consumption, and it is adaptable for preparing chiral piperazine derivatives when starting from enantiomerically pure protonated piperazine salts.

Summary Table of Preparation Methods

Research Findings and Process Optimization

- The protonation-based one-pot method significantly reduces reaction steps and costs while maintaining high purity and yield, suitable for scale-up and industrial applications.

- Microwave-assisted flow reactors enhance reaction kinetics and can be adapted for chiral piperazine derivatives, potentially improving throughput.

- Alkylation conditions must be carefully controlled to avoid over-alkylation and racemization, preserving the (S)-configuration critical for biological activity.

- Catalytic hydrogenation and reduction steps, while more complex, offer routes to highly pure piperazine derivatives with minimal isomeric impurities, important for pharmaceutical intermediates.

Q & A

Basic: What are the standard synthetic routes for (S)-1-Ethyl-3-methyl-piperazine dihydrochloride?

Answer:

A common approach involves synthesizing the piperazine core through nucleophilic substitution or reductive amination. For example:

React a chiral precursor (e.g., (S)-1-ethyl-3-methylpiperazine) with hydrochloric acid in a polar solvent (e.g., dichloromethane or ethanol).

Purify the product via recrystallization or column chromatography.

Form the dihydrochloride salt by treating the free base with gaseous HCl or concentrated HCl in ether .

Table 1: Key Reaction Parameters

| Step | Conditions |

|---|---|

| Amine alkylation | Ethyl halide, base (e.g., K₂CO₃) |

| Salt formation | HCl gas in Et₂O or aqueous HCl |

| Purification | Flash chromatography or recrystallization |

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

Chiral resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers .

Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during alkylation to favor the (S)-enantiomer.

Circular dichroism (CD) : Validate enantiopurity post-synthesis by comparing optical rotation values to literature data .

Note: Contradictions in reported optical rotations may arise from solvent polarity or temperature differences during measurement.

Basic: What analytical techniques confirm structure and purity?

Answer:

NMR spectroscopy : Compare ¹H/¹³C spectra with computational predictions (e.g., ChemDraw) to verify substituent positions.

Mass spectrometry (MS) : Confirm molecular weight (C₇H₁₈Cl₂N₂: calc. 213.14 g/mol) .

HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How do environmental factors influence stability in experimental conditions?

Answer:

pH : The compound may degrade under strongly basic conditions (pH >10) due to dehydrochlorination.

Temperature : Store at 2–8°C to prevent thermal decomposition; avoid prolonged exposure to >25°C .

Light sensitivity : Protect from UV light to avoid photolytic cleavage of the piperazine ring .

Table 2: Stability Data for Related Piperazine Derivatives

| Condition | Degradation Pathway | Reference |

|---|---|---|

| High humidity | Hydrolysis of ethyl group | |

| Oxidative stress | N-oxidation of piperazine |

Basic: What safety protocols are recommended for handling?

Answer:

PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

Ventilation : Use a fume hood to prevent inhalation of HCl vapors during salt formation .

Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported physicochemical properties?

Answer:

Methodological audit : Compare solvent systems (e.g., aqueous vs. anhydrous HCl) in salt formation, which may alter melting points or solubility.

Purity assessment : Discrepancies in boiling points (e.g., 157°C vs. 160°C) may stem from impurities in early synthesis batches .

Cross-validate data : Use orthogonal techniques (e.g., X-ray crystallography and DSC) to confirm thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.